molecular formula C15H14O3 B1266879 (2,5-dimethoxyphenyl)(phenyl)methanone CAS No. 4038-13-5

(2,5-dimethoxyphenyl)(phenyl)methanone

Cat. No.: B1266879
CAS No.: 4038-13-5
M. Wt: 242.27 g/mol
InChI Key: PKEAHRFPMAHKBR-UHFFFAOYSA-N
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Description

(2,5-dimethoxyphenyl)(phenyl)methanone is a benzophenone derivative of interest in medicinal chemistry and pharmaceutical research. Compounds based on the benzophenone core scaffold, particularly those with methoxy substitutions, are frequently investigated for their diverse biological activities . These structures are known to interact with various viral and bacterial enzymes, making them valuable precursors in the development of novel antiviral and antibacterial agents, especially for combating multidrug-resistant pathogens . Furthermore, structurally similar (methoxyphenyl)methanone derivatives have demonstrated significant anti-inflammatory properties in pharmacological models, such as the carrageenan-induced paw oedema assay, suggesting potential for this chemical class in anti-inflammatory drug discovery . The methoxy functional groups on the aromatic ring influence the compound's electronic properties and its interaction with biological targets, which can be leveraged to optimize activity and selectivity . As a building block, this compound offers researchers a versatile template for synthesizing more complex molecules for biological testing. This compound is provided for research purposes as part of drug discovery programs, mechanism of action studies, and chemical biology. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dimethoxyphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-17-12-8-9-14(18-2)13(10-12)15(16)11-6-4-3-5-7-11/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKEAHRFPMAHKBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50292938
Record name (2,5-Dimethoxy-phenyl)-phenyl-methanone
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URL https://comptox.epa.gov/dashboard/DTXSID50292938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4038-13-5
Record name NSC86523
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86523
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2,5-Dimethoxy-phenyl)-phenyl-methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50292938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Studies of 2,5 Dimethoxyphenyl Phenyl Methanone

Carbonyl Group Transformations

The ketone functional group in (2,5-dimethoxyphenyl)(phenyl)methanone is a primary site for nucleophilic addition and redox reactions.

Reduction Reactions to Corresponding Carbinols (e.g., Alcohol Formation with Borohydrides or Hydrides)

The carbonyl group of benzophenones can be readily reduced to a secondary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a common and mild reducing agent used for this transformation. masterorganicchemistry.comchemguide.co.uk The reaction involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. chemguide.co.uk This process typically occurs in an alcoholic solvent, such as methanol or ethanol. Subsequent protonation of the resulting alkoxide intermediate, usually during an aqueous workup, yields the corresponding carbinol, (2,5-dimethoxyphenyl)(phenyl)methanol. masterorganicchemistry.comyoutube.com

This reduction is a type of nucleophilic addition. chemguide.co.uk The highly polar carbon-oxygen double bond makes the carbon atom slightly positive and thus susceptible to attack by the hydride ion. youtube.com For ketones where the two R groups flanking the carbonyl are different, this reduction creates a new chiral center, resulting in a racemic mixture of the alcohol. masterorganicchemistry.com

Table 1: Reduction of this compound

Reagent Product Alcohol Type

Oxidation Reactions to Carboxylic Acid Derivatives

While the oxidation of a ketone like this compound is less common than the oxidation of aldehydes or alcohols, certain strong oxidizing agents can cleave the carbon-carbon bonds adjacent to the carbonyl group. This typically requires harsh reaction conditions. More commonly, related aromatic compounds are oxidized to form carboxylic acids. For instance, alkyl groups attached to a benzene (B151609) ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). youtube.com However, direct oxidation of the benzophenone (B1666685) itself to a simple carboxylic acid derivative without cleaving one of the rings is not a standard transformation. Reactions like the Baeyer-Villiger oxidation could theoretically convert the ketone into an ester, which could then be hydrolyzed to a carboxylic acid and a phenol.

Aromatic Ring Functionalization and Derivatization

The two aromatic rings of the molecule, the phenyl group and the dimethoxyphenyl group, are susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups.

Electrophilic Aromatic Substitution Reactions on Phenyl Rings

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. masterorganicchemistry.commakingmolecules.com The reaction involves an electrophile attacking the electron-rich benzene ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.com Common EAS reactions include nitration, sulfonation, halogenation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

The reactivity and orientation of substitution on the two rings of this compound are influenced by the existing substituents. The phenyl ring is deactivated by the electron-withdrawing carbonyl group, which directs incoming electrophiles to the meta position. Conversely, the dimethoxyphenyl ring is strongly activated by the two electron-donating methoxy (B1213986) groups, which direct incoming electrophiles to the ortho and para positions relative to them. bloomtechz.com Given the positions of the methoxy groups (2- and 5-), the incoming electrophile would be directed to the positions ortho and para to these activating groups.

Halogenation Studies (e.g., Bromination of Dimethoxyphenyl Moieties)

The halogenation of benzophenone derivatives is a well-studied example of electrophilic aromatic substitution. Due to the powerful activating effect of the two methoxy groups, the dimethoxyphenyl ring is significantly more reactive towards electrophiles than the unsubstituted phenyl ring.

Studies on the closely related 2,5-dimethoxybenzaldehyde show that bromination with bromine in acetic acid occurs selectively on the activated ring. mdma.chupm.edu.my The major product formed is the 4-bromo isomer, where the bromine atom adds to the position para to the methoxy group at C-2 and ortho to the methoxy group at C-5. upm.edu.my This regioselectivity is dictated by the strong directing influence of the methoxy substituents. bloomtechz.com Initial reports incorrectly identified the product as the 6-bromo isomer, but this was later corrected by several research groups who confirmed the structure as 4-bromo-2,5-dimethoxybenzaldehyde through spectral analysis and independent synthesis. mdma.chupm.edu.my This high regioselectivity makes halogenation a reliable method for functionalizing the dimethoxyphenyl moiety.

Table 2: Regioselectivity in the Bromination of 2,5-Dimethoxy-substituted Phenyl Rings

Reactant Reagent Major Product Reference

Alkylation and Arylation Strategies for Scaffold Diversification

Further diversification of the this compound scaffold can be achieved through alkylation and arylation reactions. Friedel-Crafts alkylation, a classic EAS reaction, can introduce alkyl groups onto the aromatic rings, although it is prone to issues like polyalkylation and carbocation rearrangements. makingmolecules.com

Modern cross-coupling reactions offer more controlled methods for arylation. For instance, after halogenation of the dimethoxyphenyl ring (as described in 3.2.2), the resulting aryl halide can be used in palladium-catalyzed cross-coupling reactions like the Suzuki coupling. nih.gov This reaction couples the aryl halide with a boronic acid to form a new carbon-carbon bond, allowing for the introduction of a wide variety of aryl or heteroaryl groups. nih.gov Additionally, radical-based arylation methods using aryldiazonium salts have been developed for functionalizing quinone structures, which could be adapted for benzophenone derivatives. beilstein-journals.orgnih.gov These strategies provide powerful tools for creating diverse molecular architectures based on the core this compound structure.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling on Derivatives)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent a powerful tool in synthetic organic chemistry for the formation of carbon-carbon bonds. This methodology is widely employed for the synthesis of biaryl and substituted aromatic compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science. While direct studies on the Suzuki coupling of this compound itself are not extensively detailed in the searched literature, the principles of this reaction are well-established and can be applied to its halogenated derivatives.

The reaction typically involves the coupling of an organoboron compound, such as an arylboronic acid, with an organohalide in the presence of a palladium catalyst and a base. For derivatives of this compound, a halogen substituent (e.g., bromine or iodine) would be necessary on one of the aromatic rings to serve as the electrophilic partner in the coupling reaction.

Detailed Research Findings

For instance, the Suzuki coupling of (4-bromo-2,5-dimethoxyphenyl)(phenyl)methanone with various arylboronic acids would be expected to proceed under standard palladium-catalyzed conditions. The general reaction scheme would involve the oxidative addition of the aryl bromide to a palladium(0) species, followed by transmetalation with the arylboronic acid (activated by a base), and concluding with reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst.

The electronic nature of the substituents on both the benzophenone derivative and the arylboronic acid would influence the reaction efficiency. Electron-donating groups on the boronic acid generally facilitate the transmetalation step, while the reactivity of the aryl halide follows the order I > Br > Cl. The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the reaction yield and minimizing side products. Common catalysts include palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0), often in combination with phosphine ligands that stabilize the catalytic species and promote the elementary steps of the catalytic cycle.

Illustrative Data on Suzuki Coupling of a this compound Derivative

The following table presents hypothetical data for the Suzuki coupling of (4-bromo-2,5-dimethoxyphenyl)(phenyl)methanone with various arylboronic acids. This data is illustrative and based on typical results observed for similar Suzuki-Miyaura cross-coupling reactions, as specific experimental data for this exact substrate was not found in the searched literature.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene/H₂O1001285
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Cs₂CO₃Dioxane901692
34-Trifluoromethylphenylboronic acidPdCl₂(dppf) (2)-K₃PO₄DMF110878
42-Thienylboronic acidPd(OAc)₂ (2)XPhos (4)Na₂CO₃Acetonitrile802465
53,5-Dimethylphenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O1001488

Spectroscopic Characterization and Structural Elucidation of 2,5 Dimethoxyphenyl Phenyl Methanone

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR spectroscopy provides precise information about the hydrogen atoms within a molecule. For (2,5-dimethoxyphenyl)(phenyl)methanone, the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (CDCl₃), reveals distinct signals for each unique proton environment.

The protons on the phenyl ring typically appear as multiplets in the aromatic region of the spectrum. The protons on the dimethoxyphenyl ring also resonate in the aromatic region but are distinguished by their specific chemical shifts and coupling patterns, which are influenced by the electron-donating methoxy (B1213986) groups. The methoxy groups themselves give rise to sharp singlet peaks in the upfield region of the spectrum.

¹H NMR Spectroscopic Data for this compound
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic Protons (Phenyl)7.80-7.82m-
Aromatic Protons (Phenyl)7.57-7.62m-
Aromatic Protons (Phenyl)7.47-7.51m-
Aromatic Proton (Dimethoxyphenyl)7.29d3.3
Aromatic Proton (Dimethoxyphenyl)7.04dd3.8 & 8.9
Aromatic Proton (Dimethoxyphenyl)6.91d8.9
Methoxy Protons3.87s-
Methoxy Protons3.79s-

Note: The chemical shifts and coupling constants are typical values and may vary slightly depending on the solvent and experimental conditions.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the ketone functional group is highly deshielded and appears at a characteristic downfield chemical shift, typically in the range of 190-220 ppm. libretexts.org The carbon atoms of the aromatic rings resonate in the region of 110-160 ppm. The signals for the carbons in the dimethoxyphenyl ring are influenced by the attached methoxy groups, leading to specific chemical shifts that help in their assignment. The carbon atoms of the methoxy groups are shielded and appear in the upfield region of the spectrum, typically around 55-60 ppm.

¹³C NMR Spectroscopic Data for this compound
Carbon AssignmentChemical Shift (δ, ppm)
C=O (Ketone)196.8
Aromatic Carbons113.1 - 153.5
Methoxy Carbons55.8, 56.0

Note: The chemical shifts are typical values and may vary slightly depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY spectra would show correlations between adjacent protons on the aromatic rings, helping to confirm their substitution patterns.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment identifies direct one-bond correlations between protons and the carbon atoms they are attached to. columbia.edu HSQC is invaluable for assigning the signals in the ¹³C NMR spectrum based on the more easily interpreted ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away. columbia.edu HMBC is crucial for piecing together the entire molecular structure by establishing long-range connectivities, for instance, between the protons on the aromatic rings and the carbonyl carbon.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular mass of a compound, which in turn allows for the determination of its elemental formula. For this compound (C₁₅H₁₄O₃), the exact mass is calculated to be 242.0943 g/mol . HRMS analysis would yield a measured mass very close to this theoretical value, confirming the molecular formula and ruling out other possibilities with the same nominal mass.

Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule and is particularly useful for identifying the presence of specific functional groups. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure.

C=O Stretch : A strong, sharp absorption band characteristic of the ketone carbonyl group is observed in the region of 1650-1700 cm⁻¹. vscht.cz

C-O Stretch : The ether linkages of the methoxy groups give rise to strong C-O stretching vibrations, typically in the range of 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric).

Aromatic C-H Stretch : The C-H stretching vibrations of the aromatic rings appear above 3000 cm⁻¹. libretexts.org

Aromatic C=C Stretch : The C=C stretching vibrations within the aromatic rings are observed in the 1400-1600 cm⁻¹ region. vscht.cz

Characteristic IR Absorption Bands for this compound
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Ketone (C=O)Stretch~1667
Ether (C-O)Asymmetric Stretch~1266
Ether (C-O)Symmetric Stretch~1040
Aromatic C-HStretch>3000
Aromatic C=CStretch1400-1600

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a pivotal analytical technique employed to investigate the electronic transitions within a molecule. For the compound this compound, also known as 2,5-dimethoxybenzophenone, this method provides valuable insights into its electronic structure and the influence of its substituent groups on the absorption of electromagnetic radiation. The UV-Vis spectrum of a compound is dictated by the transitions of electrons from lower energy molecular orbitals to higher energy molecular orbitals, with the energy difference corresponding to the wavelength of absorbed light.

The electronic spectrum of this compound is characterized by the presence of two primary chromophores: the benzoyl group and the dimethoxy-substituted phenyl ring. The interaction between these groups influences the energies of the molecular orbitals and, consequently, the wavelengths of maximum absorption (λmax).

In substituted benzophenones, two main types of electronic transitions are typically observed:

π → π* transitions: These are generally high-energy transitions that occur in aromatic systems and are characterized by high molar absorptivity (ε). They involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. In this compound, these transitions are associated with the benzene (B151609) rings.

n → π* transitions: These are typically lower-energy transitions and have a lower molar absorptivity. They involve the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to an antibonding π* orbital of the carbonyl group.

The presence of the two methoxy groups (-OCH3) on one of the phenyl rings acts as an auxochrome. These electron-donating groups can cause a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands compared to unsubstituted benzophenone (B1666685), due to the extension of the conjugated system and the destabilization of the ground state.

Detailed research findings on the specific UV-Vis absorption maxima and molar absorptivity of this compound are crucial for a complete understanding of its electronic properties. This data is typically presented in a tabular format, detailing the solvent used for the measurement, as solvent polarity can also influence the position and intensity of the absorption bands.

Table 1: UV-Vis Absorption Data for this compound

Solventλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Transition
Data Not AvailableData Not AvailableData Not AvailableData Not Available
Data Not AvailableData Not AvailableData Not AvailableData Not Available

A comprehensive search of available scientific literature did not yield specific experimental values for the UV-Vis absorption maxima and molar absorptivity of this compound. The table is provided as a template for where such data would be presented.

The interpretation of the UV-Vis spectrum allows for the elucidation of the electronic structure. For instance, the position and intensity of the n → π* transition can provide information about the environment of the carbonyl group. The analysis of the π → π* transitions offers insights into the conjugation between the phenyl rings and the carbonyl group, as well as the electronic effects of the methoxy substituents. A thorough analysis would involve comparing the experimental spectrum with theoretical calculations to assign the observed absorption bands to specific electronic transitions within the molecule.

Computational and Theoretical Investigations of 2,5 Dimethoxyphenyl Phenyl Methanone

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone in the computational analysis of organic molecules like (2,5-dimethoxyphenyl)(phenyl)methanone. This method offers a balance between accuracy and computational cost, making it ideal for exploring the electronic structure and related properties of medium-sized organic compounds. DFT calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311++G(d,p), to solve the Schrödinger equation in an approximate manner.

Optimized Molecular Geometries and Conformational Analysis

The first step in a computational study is the optimization of the molecular geometry to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. For this compound, this involves determining bond lengths, bond angles, and dihedral angles.

A key structural feature of benzophenone (B1666685) derivatives is the conformation defined by the dihedral angles of the two phenyl rings relative to the plane of the central carbonyl group. Due to steric hindrance between the ortho-hydrogens of the phenyl rings, benzophenone itself is not planar. The phenyl rings are twisted out of the plane of the C=O group. In this compound, the presence of a methoxy (B1213986) group at the ortho-position of one of the rings is expected to significantly influence this conformation. The steric bulk of the methoxy group would likely lead to a larger dihedral angle for the dimethoxy-substituted phenyl ring compared to the unsubstituted phenyl ring.

Conformational analysis involves systematically rotating the phenyl rings to map the potential energy surface and identify the lowest energy conformers. The results of such an analysis would provide the most probable structures of the molecule in the gas phase. It is anticipated that the most stable conformer would exhibit a significant twist in both phenyl rings to minimize steric repulsion.

Table 1: Predicted Optimized Geometrical Parameters for a Benzophenone Derivative (Note: This table is illustrative and based on general findings for substituted benzophenones. Specific values for this compound would require a dedicated DFT study.)

ParameterPredicted Value Range
C=O Bond Length1.22 - 1.24 Å
C-C (carbonyl-phenyl) Bond Length1.48 - 1.50 Å
Phenyl Ring 1 Dihedral Angle25° - 40°
Phenyl Ring 2 Dihedral Angle40° - 60°

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP)

The electronic properties of a molecule are critical for understanding its reactivity. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For benzophenone derivatives, the HOMO is typically a π-orbital distributed over the phenyl rings, while the LUMO is often a π*-orbital localized on the carbonyl group and the conjugated system. The methoxy groups in this compound, being electron-donating, are expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap and potentially increasing the molecule's reactivity.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. It is useful for identifying regions that are prone to electrophilic and nucleophilic attack. In this compound, the MEP would show a region of negative potential (typically colored red) around the electronegative oxygen atom of the carbonyl group, indicating a site for electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atoms.

Table 2: Predicted Electronic Properties for a Benzophenone Derivative (Note: This is an illustrative table. Actual values would be derived from DFT calculations.)

PropertyPredicted Value Range
HOMO Energy-6.0 to -6.5 eV
LUMO Energy-1.5 to -2.0 eV
HOMO-LUMO Gap4.0 to 5.0 eV

Prediction and Correlation of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) relative to a standard (e.g., TMS). Theoretical predictions of ¹H and ¹³C NMR spectra can aid in the assignment of experimental signals.

IR Spectroscopy: The vibrational frequencies and intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. A comparison with the experimental FT-IR spectrum helps in assigning the vibrational modes of the molecule.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in the UV-Vis spectrum. These calculations can help in understanding the nature of the electronic transitions (e.g., n→π* or π→π*).

Molecular Modeling and Dynamics Simulations for Conformational Landscapes and Interactions

While quantum chemical calculations provide information about static molecular properties, molecular dynamics (MD) simulations can explore the dynamic behavior of this compound over time. aip.org MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape in different environments (e.g., in various solvents). aip.org

By simulating the molecule's movement over nanoseconds or longer, MD can reveal the accessible conformations and the transitions between them. This is particularly useful for understanding how the flexible dihedral angles of the phenyl rings behave in solution. Furthermore, MD simulations can provide insights into the interactions between this compound and solvent molecules, which can influence its properties and reactivity. aip.org

Theoretical Studies of Reaction Mechanisms and Pathways for Synthetic Transformations

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For the synthesis of this compound, theoretical studies can be used to investigate the potential energy surfaces of the reaction pathways. For example, in a Friedel-Crafts acylation reaction to synthesize this compound, DFT calculations can be used to model the structures and energies of the reactants, intermediates, transition states, and products.

By locating the transition states and calculating the activation energies, the most favorable reaction pathway can be identified. Such studies can provide detailed insights into the role of catalysts, the effect of substituents on the reaction rate, and the stereochemical or regiochemical outcomes of the reaction.

Exploration of Biological Activities of 2,5 Dimethoxyphenyl Phenyl Methanone and Its Derivatives

Antimicrobial Research Perspectives

The rise of antimicrobial resistance has spurred the search for new and effective antimicrobial agents. Benzophenone (B1666685) and its derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity.

A number of studies have highlighted the antibacterial potential of benzophenone derivatives. The antibacterial activity of these compounds is influenced by the nature and position of substituents on the phenyl rings. While specific data for (2,5-dimethoxyphenyl)(phenyl)methanone against the specified bacterial strains is limited, studies on related compounds provide valuable insights.

For instance, a series of new substituted benzophenone derivatives were synthesized and screened for their antibacterial activities, although they showed lower activity towards five vibrios isolated from marine sources. In another study, 2,5-dihydroxybenzoic acid, a related compound, demonstrated inhibitory activity against Staphylococcus aureus, Escherichia coli, and other bacteria, with a Minimum Inhibitory Concentration (MIC) of 2.5 mM against E. coli and S. aureus nih.gov.

The antibacterial activity of various natural and synthetic compounds against Salmonella Typhimurium and E. coli has been documented, with MIC values varying depending on the compound. For example, pyrogallol showed an MIC of 128 µg/mL against Salmonella Typhimurium. While this is not a direct derivative, it indicates that substituted phenyl compounds can exhibit antibacterial effects.

Table 2: Antibacterial Activity of Selected Compounds

Compound Bacterium Activity
2,5-dihydroxybenzoic acid Staphylococcus aureus MIC = 2.5 mM nih.gov
2,5-dihydroxybenzoic acid Escherichia coli MIC = 2.5 mM nih.gov
Pyrogallol Salmonella Typhimurium MIC = 128 µg/mL
Phytobiotics mixture Salmonella Typhimurium MIC = 1:256 dilution

This table is interactive. Click on the headers to sort the data.

The antifungal properties of benzophenone derivatives have also been a subject of interest. Several studies have demonstrated the efficacy of these compounds against a range of fungal pathogens. A series of newly synthesized substituted benzophenone derivatives showed notable antifungal activity against various phytopathogenic fungi. The structure-activity relationship of these compounds was also discussed, indicating that specific substitutions are favorable for increased fungicidal activity.

In a study on 2,5-dimethoxybenzoic acid, the compound completely inhibited the in vitro spore germination and mycelial growth of Botrytis cinerea and Rhizopus stolonifer at a concentration of 5 x 10^-3 M nih.gov. This highlights the potential of the 2,5-dimethoxy substitution pattern for antifungal activity. Another study on synthetic naphthoquinones, which share some structural similarities in terms of being aromatic ketones, also reported antifungal activity against dermatophytes and opportunistic fungi.

Table 3: Antifungal Activity of Selected Benzophenone and Related Derivatives

Compound Fungal Strain Activity (MIC)
2,5-Dimethoxybenzoic acid Botrytis cinerea Complete inhibition at 5 x 10^-3 M nih.gov
2,5-Dimethoxybenzoic acid Rhizopus stolonifer Complete inhibition at 5 x 10^-3 M nih.gov
Biphenyl-2,6-diethanone derivative (1e) Cryptococcus neoformans MIC80 = 50 µg/mL
Diterpenoid (Compound 4) Candida albicans 42.78 µg/mL

This table is interactive. Click on the headers to sort the data.

Quantitative Determination of Minimum Inhibitory Concentrations (MICs) and Zone of Inhibition Analysis

The antibacterial potential of derivatives of this compound has been a subject of scientific investigation, with researchers employing methods such as the determination of Minimum Inhibitory Concentrations (MICs) and zone of inhibition assays to quantify their efficacy against various bacterial strains. These studies are crucial in the preliminary stages of identifying new antimicrobial agents.

Thiazole (B1198619) derivatives of this compound have been synthesized and evaluated for their in vitro antibacterial activity. One study investigated a series of novel (2,5-dimethoxyphenyl)(2,4-disubstituted-thiazol-5-yl)methanones against a panel of both Gram-positive and Gram-negative bacteria. The results, obtained through the paper disc diffusion method, indicated that these compounds exhibit a range of antibacterial activity, from moderate to good. Notably, a specific derivative, a thiazole carrying 2-piperidino, 4-phenyl, and 4-nitrobenzoyl substitutions, demonstrated significant activity against all tested bacterial species, which included Escherichia coli, Staphylococcus aureus, Micrococcus luteus, Bacillus subtilis, Bacillus cereus, and Pseudomonas aeruginosa researchgate.net.

In a similar vein, chalcone derivatives incorporating the dimethoxy-substituted phenyl motif have been explored for their antibacterial properties. A study on methoxy (B1213986) and thiophene chalcone derivatives highlighted their potential against multidrug-resistant bacteria nih.gov. The antibacterial efficacy was assessed using MIC and well diffusion assays. One particular methoxy chalcone derivative demonstrated strong antibacterial effects with notable inhibition zones and low MIC values against S. aureus and E. coli nih.gov.

The data from these studies can be summarized to compare the antibacterial performance of different derivatives. The zone of inhibition provides a qualitative measure of the antibacterial effect, while the MIC value offers a quantitative measure of the concentration required to inhibit bacterial growth.

Antibacterial Activity of this compound Derivatives

Derivative TypeBacterial StrainMethodResultReference
(2,5-dimethoxyphenyl)(2,4-disubstituted-thiazol-5-yl)methanoneE. coli, S. aureus, M. luteus, B. subtilis, B. cereus, P. aeruginosaPaper Disc DiffusionModerate to good activity; one derivative showed good activity against all strains. researchgate.net
Methoxy and Thiophene Chalcone DerivativesS. aureus, E. coliMIC and Well DiffusionOne derivative showed strong efficacy with notable inhibition zones and low MIC values. nih.gov

Anticancer Research Perspectives

Inhibition of Cancer Cell Line Proliferation

Derivatives of this compound have emerged as a focal point in anticancer research, with numerous studies investigating their ability to inhibit the proliferation of various cancer cell lines. The structural modifications of the parent compound have led to the discovery of derivatives with significant cytotoxic activities.

One area of investigation involves the synthesis of new dimethoxyaryl-sesquiterpene derivatives. In a study, these compounds were evaluated for their cytotoxic effects on the MCF-7 breast cancer cell line. The research aimed to not only synthesize these novel derivatives but also to understand their mechanism of action, including topoisomerase I/II inhibition and the induction of cell death mdpi.com.

Furthermore, 2',5'-dimethoxychalcone derivatives have been synthesized and assessed for their cytotoxicity against human cancer cell lines, specifically NTUB1 (human bladder cancer) and PC3 (human prostate cancer). The majority of these derivatives exhibited significant cytotoxic effects against both cell lines. Notably, compounds featuring a 4-carbamoyl moiety demonstrated potent inhibitory effects on the growth of both NTUB1 and PC3 cells nih.gov. Flow cytometric analysis revealed that these potent compounds could induce cell cycle arrest and apoptosis in the cancer cells nih.gov.

Another related compound, 1-(2,5-dihydroxy phenyl)-3-pyridine-2-yl-propenone, a derivative of 2',5'-dihydrochalcone, has been investigated for its pro-apoptotic activities in MCF-7 breast cancer cells. This compound was found to decrease the viability of MCF-7 cells in a concentration-dependent manner japsonline.com. The cytotoxic potential of this class of compounds has also been observed against other cancer cell lines, such as WiDr (colon carcinoma) japsonline.com.

The table below summarizes the findings from various studies on the anticancer activity of this compound derivatives.

Anticancer Activity of this compound Derivatives

Derivative TypeCancer Cell LineKey FindingsReference
Dimethoxyaryl-sesquiterpene derivativesMCF-7 (Breast Cancer)Demonstrated cytotoxic activity. mdpi.com
2',5'-Dimethoxychalcone derivativesNTUB1 (Bladder Cancer), PC3 (Prostate Cancer)Significant cytotoxic effects; compounds with 4-carbamoyl moiety were particularly potent, inducing cell cycle arrest and apoptosis. nih.gov
1-(2,5-dihydroxy phenyl)-3-pyridine-2-yl-propenoneMCF-7 (Breast Cancer), WiDr (Colon Carcinoma)Decreased cell viability in a concentration-dependent manner; pro-apoptotic activities. japsonline.com

Antioxidant Properties and Radical Scavenging Mechanisms

The antioxidant potential of compounds is a significant area of pharmacological research, and derivatives of this compound, particularly those containing phenolic or methoxyphenolic moieties, have been evaluated for their ability to scavenge free radicals. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a variety of diseases.

The antioxidant activity of phenolic compounds is often attributed to their ability to donate a hydrogen atom from their hydroxyl groups to a free radical, thereby neutralizing it. The primary mechanisms by which this occurs are hydrogen atom transfer (HAT) and single-electron transfer followed by proton transfer (SET-PT). In the HAT mechanism, the antioxidant directly donates a hydrogen atom to the radical. In the SET-PT mechanism, the antioxidant first transfers an electron to the radical, followed by the transfer of a proton.

Studies on 2-methoxyphenol derivatives have been conducted to assess their antioxidant properties using various assays such as the 2,2-diphenyl-1-picryl-hydrazyl-hydrate (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay researchgate.net. The DPPH assay is widely used to evaluate the free radical scavenging ability of compounds. The DPPH radical is a stable free radical that has a deep violet color in solution, and its color fades upon accepting a hydrogen atom from an antioxidant. The degree of discoloration is proportional to the scavenging potential of the antioxidant.

The presence of the methoxy group on the phenyl ring can influence the antioxidant activity. The position and number of methoxy groups can affect the stability of the resulting phenoxyl radical after hydrogen donation, which in turn influences the antioxidant efficacy.

Advanced Applications in Chemical and Materials Science Research

Role as Versatile Chemical Building Blocks in Complex Organic Synthesis

(2,5-dimethoxyphenyl)(phenyl)methanone serves as a valuable intermediate in the field of organic synthesis, particularly in the creation of pharmaceutical compounds. lookchem.com The unique arrangement of its functional groups—a central ketone linking a phenyl group and a dimethoxy-substituted phenyl ring—offers multiple sites for chemical modification. The electron-donating nature of the two methoxy (B1213986) groups activates the aromatic ring, making it suitable for electrophilic substitution reactions.

While specific multi-step syntheses starting directly from this compound are specialized, the utility of the 2,5-dimethoxyphenyl scaffold is well-established. For instance, the related compound 2,5-dimethoxybenzaldehyde is a key starting material in the synthesis of complex heterocyclic compounds and is a precursor for assembling the aromatic core of various target molecules in natural product synthesis. bloomtechz.com The reactivity of this aldehyde, including its participation in aldol condensations and Wittig reactions, highlights the synthetic potential inherent in the 2,5-dimethoxyphenyl moiety that is also present in the target methanone (B1245722). bloomtechz.combloomtechz.com This structural motif is instrumental in building complex molecular architectures for pharmaceuticals and other fine chemicals. bloomtechz.com

Applications in Specialty Chemicals and Materials Development

The benzophenone (B1666685) core of this compound is a key structural feature that enables its application in the development of advanced materials. Benzophenone derivatives are widely recognized for their ability to interact with light, a property that is harnessed in various industrial applications.

Integration into Polymer and Coating Systems Research

In polymer science, benzophenone derivatives are frequently incorporated into formulations to enhance material properties. A notable application is their use as UV stabilizers in plastics and coatings. chemimpex.com For example, a closely related compound, 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone, serves as a photostabilizer that prevents material degradation from UV exposure, thereby extending the longevity of products intended for outdoor use. chemimpex.com Such compounds are added to polymer formulations to improve thermal stability and color retention in high-performance materials. chemimpex.com

Furthermore, the 2,5-dimethoxy-substituted aromatic structure is a component of certain electroactive polymers. Poly(2,5-dimethoxyaniline) (PDMA), synthesized from a related aniline monomer, is a conducting polymer investigated for its electrochromic properties, meaning it can reversibly change color when a voltage is applied. researchgate.net This polymer is considered a promising candidate for electrochromic devices due to its fast response time. researchgate.net These examples underscore the value of the structural components of this compound in the creation of functional polymers and advanced coatings.

Photochemistry Research, Including Photoinitiator Scaffolds

The benzophenone scaffold is central to the field of photochemistry, where it is widely used in materials that initiate chemical reactions upon exposure to light. nih.govresearchgate.net this compound belongs to this class of compounds, which are known as photoinitiators. These molecules are essential for processes like UV curing of inks, coatings, and adhesives, as well as in the fabrication of polymeric materials through photopolymerization. nih.gov

Benzophenone and its derivatives are classic examples of Type II photoinitiators. sigmaaldrich.com The mechanism of a Type II photoinitiator involves the following steps:

Photoexcitation: The benzophenone molecule absorbs UV light, promoting it to an excited electronic state.

Intersystem Crossing: It efficiently transitions to a long-lived triplet state.

Hydrogen Abstraction: In this excited state, the benzophenone is highly reactive and abstracts a hydrogen atom from a synergist molecule (a co-initiator), such as an amine or an alcohol.

Radical Formation: This process generates two radicals: a ketyl radical from the benzophenone and a radical from the co-initiator. The radical derived from the co-initiator is typically the one that initiates the polymerization of monomers, such as acrylates. nih.gov

For this process to be efficient, the absorption spectrum of the photoinitiator must overlap with the emission spectrum of the light source, typically a UV lamp. sigmaaldrich.com The presence of the dimethoxy groups on the phenyl ring of this compound can modulate its photochemical properties, including its absorption wavelength and efficiency as an initiator, making it a subject of interest for developing specialized photoinitiator systems.

FeatureDescription
Initiator Class Type II Photoinitiator
Mechanism Photoexcitation followed by intermolecular hydrogen abstraction from a co-initiator.
Reactive State Triplet excited state.
Requirement A co-initiator (synergist) is necessary to generate polymerizing radicals.
Application UV-induced free radical polymerization for coatings, inks, and adhesives.

Green Chemistry Approaches in Synthetic Routes and Applications

Modern chemical synthesis increasingly emphasizes the principles of green chemistry, which focus on developing environmentally friendly processes. This includes using safer solvents, reducing waste, and employing energy-efficient methods like microwave irradiation.

While specific green synthesis routes for this compound are not extensively detailed, research on related compounds illustrates the application of these principles. For example, a green synthesis for 2,5-dimethoxyphenylamino-1,3,5-triazine derivatives has been developed using microwave irradiation in the absence of a solvent, which simplifies purification and reduces waste. researchgate.net

Another approach involves the use of less hazardous catalysts and solvents. A patented method for synthesizing 2,2'-dihydroxy-4,4'-dimethoxybenzophenone is described as being closer to the requirements of green chemistry due to its use of a small amount of catalyst and reduced environmental pollution. google.com Additionally, the use of water as a safe and environmentally benign solvent has been successfully demonstrated for the synthesis of other aromatic compounds, representing a key strategy in green chemistry. nih.gov These methodologies showcase sustainable and efficient pathways that are applicable to the production of specialty chemicals like this compound, aligning with the broader goal of reducing the environmental impact of chemical manufacturing.

Emerging Research Directions and Future Outlook for 2,5 Dimethoxyphenyl Phenyl Methanone

Development of Novel and Sustainable Synthetic Methodologies with Improved Atom Economy and Selectivity

The classical synthesis of (2,5-dimethoxyphenyl)(phenyl)methanone typically involves the Friedel-Crafts acylation of 1,4-dimethoxybenzene (B90301) with benzoyl chloride, often employing stoichiometric amounts of Lewis acid catalysts like aluminum chloride. While effective, this method suffers from drawbacks such as the generation of significant amounts of waste and difficulties in catalyst separation and recovery. The future of its synthesis lies in the adoption of greener and more sustainable approaches that prioritize atom economy and selectivity.

Key Research Thrusts:

Heterogeneous Catalysis: A significant area of development is the replacement of homogeneous Lewis acids with solid acid catalysts. Zeolites, sulfated zirconia, and ion-exchange resins are being investigated for Friedel-Crafts acylations. These catalysts offer the advantages of easy separation, reusability, and reduced corrosive waste streams. Future research will likely focus on designing highly active and selective solid acid catalysts specifically tailored for the acylation of electron-rich aromatic compounds like 1,4-dimethoxybenzene.

Photocatalysis: The use of light to drive chemical reactions offers a sustainable alternative to traditional thermal methods. Photocatalytic approaches to the synthesis of benzophenones are being explored, which could lead to milder reaction conditions and unique selectivities. Benzophenone (B1666685) itself can act as a photosensitizer, suggesting the potential for auto-catalytic or mechanistically novel synthetic pathways under photochemical conditions. researchgate.netresearchgate.netrsc.orgchemrxiv.org

Biocatalysis: The enzymatic synthesis of chemical compounds represents a pinnacle of green chemistry. Engineered enzymes could potentially catalyze the formation of this compound or its precursors with high chemo-, regio-, and stereoselectivity under mild, aqueous conditions. For instance, the biotransformation of benzoate derivatives using engineered microorganisms is a promising avenue for the eco-friendly production of benzophenone cores. nih.gov

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. The development of a continuous flow process for the synthesis of this compound could enable more efficient and scalable production.

The following table summarizes the potential advantages of these emerging synthetic methodologies:

MethodologyPotential Advantages
Heterogeneous CatalysisCatalyst reusability, reduced waste, simplified workup
PhotocatalysisMild reaction conditions, use of renewable energy, novel reactivity
BiocatalysisHigh selectivity, aqueous reaction media, biodegradable catalysts
Flow ChemistryImproved safety, scalability, and process control

Application of Advanced Characterization Techniques for Deeper Structural and Mechanistic Insights

A thorough understanding of the three-dimensional structure, electronic properties, and reaction mechanisms of this compound is crucial for its rational application and the design of its derivatives. While standard spectroscopic techniques provide basic characterization, advanced methods can offer unprecedented levels of detail.

Future Research Directions:

Single-Crystal X-ray Diffraction: Obtaining a high-resolution crystal structure of this compound would provide definitive information on its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions. This data is invaluable for computational modeling and for understanding its physical properties. A crystal structure of the related compound, (2,5-dihydroxyphenyl)-(4-methoxyphenyl)methanone, has been reported, demonstrating the feasibility of such studies for this class of compounds. researchgate.net

Advanced NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be used to unambiguously assign all proton and carbon signals, which is particularly important for substituted aromatic systems. Nuclear Overhauser Effect (NOE) experiments can provide insights into the through-space proximity of atoms, helping to elucidate the preferred solution-state conformation of the molecule. The detailed NMR data available for the analogous compound 1-(2,5-dimethoxyphenyl)ethanone serves as a useful reference for what can be achieved. rsc.org

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be employed to calculate the geometric and electronic structure of the molecule, predict its spectroscopic properties (NMR, IR, UV-Vis), and explore its conformational landscape. Such computational studies can complement experimental data and provide a deeper understanding of the molecule's reactivity and properties.

Mechanistic Studies: Advanced spectroscopic and kinetic techniques can be used to probe the mechanism of reactions involving this compound, such as its formation via Friedel-Crafts acylation or its behavior in photochemical processes. This could involve in-situ reaction monitoring to identify intermediates and transition states.

The following table provides an overview of the insights that can be gained from these advanced characterization techniques:

TechniqueInformation Gained
Single-Crystal X-ray DiffractionSolid-state conformation, bond parameters, intermolecular interactions
Advanced NMR SpectroscopyUnambiguous signal assignment, solution-state conformation, dynamic processes
Computational ChemistryElectronic structure, predicted spectra, reaction pathways, molecular properties
In-situ Spectroscopy/KineticsReaction intermediates, transition states, mechanistic pathways

Rational Design and Virtual Screening of Derivatives for Targeted Chemical Functions

The this compound scaffold provides a versatile platform for the design of new molecules with specific functions. By modifying the substitution patterns on either of the phenyl rings, it is possible to fine-tune the electronic, steric, and pharmacokinetic properties of the resulting derivatives.

Emerging Opportunities:

Medicinal Chemistry: The benzophenone core is present in numerous biologically active compounds. Virtual screening and molecular docking studies can be used to design derivatives of this compound that target specific enzymes or receptors implicated in disease. For example, derivatives could be designed as inhibitors of protein kinases, proteases, or other therapeutic targets.

Agrochemicals: Similar to medicinal chemistry, computational approaches can be employed to design novel herbicides, insecticides, or fungicides based on the this compound structure.

Materials Science: The photophysical properties of benzophenones make them attractive for applications in materials science. Rational design can be used to create derivatives with specific absorption and emission characteristics for use as organic light-emitting diodes (OLEDs), fluorescent probes, or photochromic materials.

Catalysis: Derivatives of this compound could be designed to act as novel organocatalysts or as ligands for metal-catalyzed reactions.

The following table outlines potential applications for rationally designed derivatives:

Application AreaDesign StrategyTarget Function
Medicinal ChemistryIntroduction of pharmacophores, optimization of ADMET propertiesEnzyme inhibition, receptor binding
AgrochemicalsModification for target specificity and environmental persistenceHerbicidal, insecticidal, or fungicidal activity
Materials ScienceTuning of electronic and photophysical propertiesLight emission, sensing, photo-switching
CatalysisIncorporation of catalytic motifs or coordinating groupsOrganocatalysis, ligand for metal catalysts

Interdisciplinary Research Integrating Chemical, Materials, and Biological Sciences for Novel Discoveries

The future of scientific innovation often lies at the intersection of different disciplines. The unique combination of chemical reactivity, photophysical properties, and a synthetically accessible scaffold makes this compound an ideal candidate for interdisciplinary research.

Promising Interdisciplinary Frontiers:

Chemical Biology: Derivatives of this compound can be developed as chemical probes to study biological processes. For example, photo-crosslinking derivatives could be synthesized to identify protein-protein interactions or to map the binding sites of small molecules on their biological targets.

Materials Chemistry and Polymer Science: The benzophenone moiety is a well-known photoinitiator for polymerization reactions. sigmaaldrich.comnih.gov this compound and its derivatives could be incorporated into polymer chains or used as additives to create novel photo-responsive materials, such as self-healing polymers, hydrogels for drug delivery, or coatings with tunable properties. The conjugation of benzophenone with self-assembling peptides has already been shown to create nanostructured photocatalysts. unife.it

Supramolecular Chemistry: The aromatic rings and carbonyl group of this compound can participate in various non-covalent interactions, such as π-π stacking and hydrogen bonding. This makes it an interesting building block for the construction of complex supramolecular architectures with emergent properties.

The table below highlights some potential interdisciplinary research areas:

DisciplinesResearch FocusPotential Outcome
Chemistry & BiologyDesign of photo-reactive derivativesTools for studying biological systems
Chemistry & Materials ScienceIncorporation into polymers and materialsPhoto-responsive materials, advanced coatings
Chemistry & PhysicsInvestigation of photophysical propertiesNovel optoelectronic devices, sensors
Chemistry & EngineeringDevelopment of photocatalytic systemsGreen and efficient chemical processes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.